molecular formula C27H33N3O4 B12783883 Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- CAS No. 852814-21-2

Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl-

Cat. No.: B12783883
CAS No.: 852814-21-2
M. Wt: 463.6 g/mol
InChI Key: BMCXRYMMKLEOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- (hereafter referred to as the "target compound") is a structurally complex derivative of propanoic acid. Its core structure includes a phenoxy group attached to the α-carbon of propanoic acid, with additional substituents:

  • A pyrazole ring substituted at the 5-position with a tert-butyl (1,1-dimethylethyl) group and at the 1-position with a methyl group.
  • A carbonyl amino linker connecting the pyrazole moiety to the phenoxy group.
  • Methyl groups at the 2-position of both the phenoxy ring and the propanoic acid chain.

Properties

CAS No.

852814-21-2

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

2-[4-[[[5-(4-tert-butylphenyl)-1-methylpyrazole-3-carbonyl]amino]methyl]-2-methylphenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C27H33N3O4/c1-17-14-18(8-13-23(17)34-27(5,6)25(32)33)16-28-24(31)21-15-22(30(7)29-21)19-9-11-20(12-10-19)26(2,3)4/h8-15H,16H2,1-7H3,(H,28,31)(H,32,33)

InChI Key

BMCXRYMMKLEOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)C(C)(C)C)C)OC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Activity

Recent studies have shown that derivatives of propanoic acid compounds exhibit significant antioxidant properties. For instance, research on related compounds has demonstrated their ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity can be quantified using assays like DPPH radical scavenging.

Anti-inflammatory Effects

Compounds similar to propanoic acid have been investigated for their anti-inflammatory effects. A study highlighted the synthesis of various derivatives that showed promising results in reducing inflammation markers in vitro . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of propanoic acid derivatives has been documented. Research indicates that certain structural modifications enhance their activity against various bacterial strains, making them suitable candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics may confer pesticidal properties. Studies on related phenoxy compounds have indicated their effectiveness as herbicides and fungicides, suggesting that propanoic acid derivatives could be explored for similar applications in agricultural pest management .

Plant Growth Regulation

Research indicates that certain propanoic acid derivatives can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways, thus enhancing crop yields under specific conditions .

Compound NameActivity TypeAssay MethodIC50 Value (µM)
Compound AAntioxidantDPPH Scavenging25
Compound BAnti-inflammatoryELISA for TNF-α30
Compound CAntimicrobialAgar Diffusion Method15

Table 2: Synthesis Pathways of Propanoic Acid Derivatives

StepReagents UsedConditions
1Propanoic Acid + Amino CompoundReflux in ethanol
2Addition of Pyrazole DerivativeStirring at room temp
3Coupling with Phenoxy GroupHeat under reflux

Case Study 1: Antioxidant Properties

In a study published in Molecules, researchers synthesized various derivatives of propanoic acid and tested their antioxidant capabilities using the DPPH method. Results indicated that some derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting potential for therapeutic use in oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of propanoic acid derivatives revealed promising results. The study assessed the inhibition of nitric oxide production in macrophages, demonstrating that specific structural modifications enhanced anti-inflammatory activity significantly .

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Propanoic Acid Derivatives with Modified Acid Groups

describes compounds where the carboxylic acid group in propanoic acid derivatives is replaced with sulfonic acid (compound 7), phosphonic acid (8), or acrylic acid (9). These modifications significantly reduced binding affinity to GPR44 (Ki > 2400 nM vs. the parent compound's Ki = 2400 nM), highlighting the critical role of the carboxylic acid moiety in receptor interaction .

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acids (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. Their activity is attributed to halogenation (Cl) at the phenyl ring, which enhances lipophilicity and membrane penetration . In contrast, the target compound lacks halogenation but features bulkier tert-butyl and methyl groups, which may influence solubility and bioavailability.

Phenoxy- and Pyrazole-Containing Analogues

Fibrate Derivatives (e.g., Bezafibrate)

Bezafibrate, a phenoxyacetic acid derivative, shares structural similarities with the target compound’s phenoxypropanoic acid backbone. It acts as a GPR40 agonist, with its phenoxy substructure critical for receptor binding . The target compound’s pyrazole and tert-butyl groups may confer higher selectivity or potency, though this remains untested.

Pyrazole-Carboxamide Derivatives

lists 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, which combines a pyrazole-carboxamide linker with a propanoic acid chain.

Functional Analogues in Fragrance and Flavor Chemistry

Propanoic acid derivatives like 3-(methylthio)propanoic acid methyl ester () are key aroma compounds in pineapples. While structurally distinct from the target compound, their esterification and sulfur-containing groups illustrate how minor modifications drastically alter physicochemical properties (e.g., volatility, odor threshold) .

Comparative Data Table

Compound Name Key Substituents Biological/Functional Activity Key Findings References
Target Compound Phenoxy, pyrazole, tert-butyl, methyl Unknown (theoretical) Structural complexity suggests receptor-binding potential; limited experimental data.
Bezafibrate Phenoxyacetic acid GPR40 agonist Phenoxy substructure critical for activity; EC₅₀ = 10–100 μM.
Chlorinated 3-phenylpropanoic acids Cl, phenyl Antimicrobial MIC = 8–32 μg/mL against E. coli and S. aureus.
Compound 7 () Sulfonic acid GPR44 binder Ki > 2400 nM; carboxylic acid replacement reduces affinity.
3-(Methylthio)propanoic acid methyl ester Methylthio, ester Aroma compound Concentration: 622.49 µg/kg in pineapple; contributes fruity odor.
2-Methylpropanoic acid Methyl Solvent, flavor Common in food aromas; logP = 0.79 (hydrophilic).

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The target compound’s tert-butyl and pyrazole groups may enhance receptor binding or metabolic stability compared to simpler derivatives like bezafibrate. However, experimental validation is needed.
  • Synthetic Challenges: The compound’s complexity (multiple aromatic and sterically hindered groups) likely necessitates multi-step synthesis, as seen in ’s pyrazole-containing α-amino acids.
  • Biological Screening: Prioritize assays for antimicrobial, anti-inflammatory, or metabolic receptor modulation (e.g., GPR40, GPR44) based on structural parallels to known bioactive molecules.

Biological Activity

Propanoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- is a complex structure with potential pharmacological implications. This article aims to elucidate its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for the compound is C27H36N2O4C_{27}H_{36}N_{2}O_{4} with a molecular weight of approximately 463.6 g/mol. The structure features multiple functional groups that contribute to its biological properties, including a pyrazole moiety known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized based on its interactions with various biochemical pathways and cellular targets. Key areas of focus include:

  • Anti-inflammatory Effects
  • Anticancer Activity
  • Enzyme Inhibition

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to affect mitotic spindle formation, leading to cell death in cancerous cells.

Enzyme Inhibition

Inhibition of specific enzymes is a critical aspect of the biological activity of this compound. Notably, it may interact with phospholipase A2 (PLA2), an enzyme involved in phospholipid metabolism and inflammatory responses. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in various diseases.

Case Studies

Several case studies have highlighted the effects of propanoic acid derivatives on biological systems:

  • Inhibition of PLA2 Activity : A study demonstrated that compounds similar to the target structure inhibited lysosomal phospholipase A2, suggesting potential applications in treating conditions associated with phospholipidosis .
  • Antitumor Efficacy : Research involving a derivative showed significant antitumor activity in vitro against various cancer cell lines, indicating its potential as a lead compound for further development .
  • Toxicological Profile : Toxicology studies are crucial for understanding the safety profile of such compounds. Initial assessments indicate manageable toxicity levels at therapeutic doses, but further investigations are necessary to establish comprehensive safety data.

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX-2 and cytokines
AnticancerInduction of apoptosis and cell cycle arrest
Enzyme InhibitionPLA2 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.